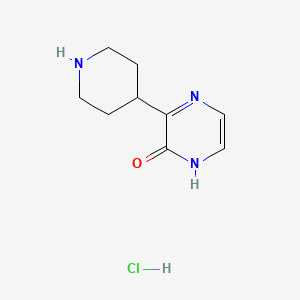

3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride

Description

3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride (CAS: 2940942-89-0) is a heterocyclic compound featuring a pyrazinone core fused with a piperidine moiety. Its molecular formula is inferred as C₉H₁₃ClN₃O (molar mass: 215.68 g/mol) based on available data . The compound’s structure combines a six-membered piperidine ring (a saturated nitrogen-containing heterocycle) with a pyrazinone ring, a diketone derivative of pyrazine.

Properties

Molecular Formula |

C9H14ClN3O |

|---|---|

Molecular Weight |

215.68 g/mol |

IUPAC Name |

3-piperidin-4-yl-1H-pyrazin-2-one;hydrochloride |

InChI |

InChI=1S/C9H13N3O.ClH/c13-9-8(11-5-6-12-9)7-1-3-10-4-2-7;/h5-7,10H,1-4H2,(H,12,13);1H |

InChI Key |

HBOYVIIFIOFKJY-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=NC=CNC2=O.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

Analysis of Preparation Methods

Research Results and Observations

- The regioselective synthesis of pyrazole derivatives with piperidyl substituents has been demonstrated to be efficient using β-enamino diketones and hydrazine derivatives, with the piperidine introduced via N-alkylation.

- Protecting groups such as Boc on piperidine nitrogen improve selectivity and ease of purification.

- The final hydrochloride salt form shows improved physicochemical properties suitable for pharmaceutical applications.

- Analytical characterization including HPLC, NMR, and mass spectrometry confirms the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using suitable reducing agents.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced piperidine derivatives .

Scientific Research Applications

3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, leading to its biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Piperidine Substitutions

7-(Piperidin-4-yl)-Substituted Pyrido/Pyrimidinones

Derivatives such as 7-(piperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one and its variants (e.g., 7-(1-methylpiperidin-4-yl)) are highlighted in patent literature . These compounds share the piperidine moiety but differ in their core heterocycles (pyrimidinone vs. pyrazinone). Modifications like methylation or hydroxyethylation on the piperidine nitrogen enhance solubility or target selectivity, which may influence pharmacokinetics compared to the unmodified piperidine in the target compound.

1-(4-Piperidyl)-1H-1,2,3-Benzotriazole Hydrochloride

This compound (CAS: 79098-80-9) replaces the pyrazinone ring with a benzotriazole core. Its molecular formula (C₁₁H₁₅ClN₄) and higher molar mass (238.72 g/mol) reflect the triazole group’s added nitrogen atoms. The benzotriazole derivatives are often used as corrosion inhibitors or enzyme inhibitors, indicating divergent applications compared to pyrazinone-based structures .

Pharmacologically Active Piperidine Derivatives

Neflumozide Hydrochloride

Neflumozide hydrochloride (C₂₂H₂₃FN₄O₂·ClH) is an antipsychotic dopamine antagonist. Its structure includes a benzisoxazole and piperidine group, differing significantly from the pyrazinone core. The fluorine atom and benzisoxazole moiety enhance blood-brain barrier penetration, a feature absent in the target compound .

Pipradrol Hydrochloride

Pipradrol (C₁₈H₂₁NO·HCl) is a diphenylmethane derivative with a 4-piperidyl group, used as a tranquilizer. Its synthesis involves Grignard reactions, contrasting with pyrazinone ring-closure methods used for compounds like 3-(3,4-dimethoxyphenyl)-5-(1H-indol-3-yl)-1H-pyrazin-2-one (yield: 51%, mp: 259°C) .

Acetoxyketobemidone Hydrochloride

A narcotic analgesic, this compound features a 4-piperidyl ethyl ketone structure. Its m-acetoxyphenyl substituent and ketone group confer opioid receptor affinity, unlike the pyrazinone core of the target compound .

Comparative Data Table

Biological Activity

3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis, and potential therapeutic applications, drawing from a variety of research studies.

Chemical Structure and Synthesis

This compound is characterized by a piperidine ring attached to a pyrazinone structure. The synthesis typically involves the reaction of 4-piperidone with appropriate reagents to form the pyrazinone core. The compound's structure allows for various modifications that can enhance its biological activity.

Biological Activities

1. Antimicrobial Activity

Research has shown that derivatives of pyrazinones, including this compound, exhibit notable antimicrobial properties. For instance, studies have indicated that certain pyrazine derivatives demonstrate effective antibacterial activities against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some derivatives range from 16 μg/mL to 32 μg/mL against Staphylococcus aureus and Escherichia coli, respectively .

2. Anticancer Properties

The compound also shows promising anticancer activity. In vitro studies have demonstrated that pyrazinone derivatives can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For example, one study reported an IC50 value of 0.98 µM for a related compound against A549 cells, indicating potent antiproliferative effects .

3. Mechanism of Action

The mechanisms underlying the biological activities of this compound may involve interactions with specific biological targets. For instance, some studies suggest that these compounds may inhibit key enzymes or receptors involved in cell signaling pathways related to inflammation and cancer progression .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/IC50 Values | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 32 μg/mL | |

| Escherichia coli | 16 μg/mL | ||

| Anticancer | A549 | 0.98 µM | |

| MCF-7 | 1.05 µM | ||

| HeLa | 1.28 µM |

Case Study: Anticancer Activity

In a detailed investigation, researchers synthesized various derivatives of pyrazinones and assessed their anticancer potential using MTT assays. One derivative exhibited significant cytotoxicity against breast cancer cell lines, with apoptosis being induced through caspase activation pathways. This suggests that the compound may facilitate programmed cell death in malignant cells while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the critical safety considerations for handling 3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride in laboratory settings?

- Methodological Answer :

- Ventilation : Ensure adequate fume hood ventilation during synthesis or handling to mitigate inhalation risks .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For skin contact, immediately rinse with water and remove contaminated clothing .

- Emergency Protocols : In case of eye exposure, flush with water for ≥15 minutes and seek medical attention. For accidental ingestion, rinse the mouth but avoid inducing vomiting .

- Storage : Store in sealed containers at room temperature in a dry, ventilated area away from incompatible substances (e.g., strong oxidizers) .

Q. How can researchers confirm the structural identity of this compound after synthesis?

- Methodological Answer :

- X-Ray Powder Diffraction (XRPD) : Use XRPD to validate crystallinity and compare peak positions/intensities against reference patterns (e.g., 2θ = 15.2°, 20.7°, 24.3° with relative intensities >30%) .

- Nuclear Magnetic Resonance (NMR) : Perform - and -NMR to confirm proton environments (e.g., piperidyl CH groups at δ 2.5–3.0 ppm) and carbon backbone integrity .

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS, targeting the [M+H] ion at m/z corresponding to the molecular formula (e.g., CHNOCl).

Q. What solvent systems are effective for recrystallizing this compound?

- Methodological Answer :

- Aqueous HCl : Dissolve the compound in 1.0 M HCl at 50°C, then cool slowly to room temperature to induce crystallization .

- Ethanol-Water Mixtures : Use a 3:1 ethanol/water ratio to enhance solubility at elevated temperatures, followed by cooling to 4°C for crystal formation .

- Filtration and Drying : Collect crystals via vacuum filtration and dry under suction for 24–48 hours to remove residual solvent .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the hydrochloride salt formation of 3-(4-Piperidyl)-1H-pyrazin-2-one?

- Methodological Answer :

- Acid Equivalents : Use 1.2–1.5 equivalents of HCl to ensure complete protonation of the piperidyl nitrogen without excess acid interfering with crystallization .

- Temperature Control : Maintain the reaction at 50°C during salt formation to prevent premature precipitation, which can trap impurities .

- pH Adjustment : For free base conversion, adjust pH to 8–9 using ammonium acetate buffer (15.4 g/L, pH 6.5) to stabilize intermediates .

Q. What strategies resolve contradictions in reported GHS hazard classifications for piperidine derivatives?

- Methodological Answer :

- Cross-Referencing SDS : Compare SDS from multiple suppliers (e.g., Kishida Chemical, SynQuest) to identify discrepancies. For example, some SDS classify the compound as non-hazardous , while others note skin/eye irritation risks (H315/H319) .

- Experimental Validation : Conduct acute toxicity assays (e.g., OECD 423) to determine LD values and irritation thresholds, aligning results with regulatory frameworks .

- Literature Review : Analyze peer-reviewed studies on structurally similar compounds (e.g., 4-chlorophenyl-piperidyl methanone hydrochloride) to infer hazard profiles .

Q. How can researchers investigate the structure-activity relationship (SAR) of 3-(4-Piperidyl)-1H-pyrazin-2-one derivatives?

- Methodological Answer :

- Analog Synthesis : Introduce substituents (e.g., fluoro, chloro) at the pyrazinone or piperidyl positions via nucleophilic substitution or cross-coupling reactions .

- Biological Assays : Test analogs against target receptors (e.g., CNS targets like σ-receptors) using radioligand binding assays to quantify IC values .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities based on steric/electronic interactions with receptor active sites .

Q. What analytical methods are suitable for detecting trace impurities in this compound?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (95:5 to 5:95 over 30 min) to separate impurities (e.g., unreacted intermediates) .

- LC-MS/MS : Quantify impurities at ppm levels by monitoring characteristic fragment ions (e.g., m/z 180.1 for piperidine-related byproducts) .

- Karl Fischer Titration : Determine residual water content (<0.5% w/w) to ensure compliance with pharmacopeial standards .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for piperidine-based hydrochloride salts?

- Methodological Answer :

- Calibration Checks : Verify melting point apparatus calibration using reference standards (e.g., caffeine, mp 235–237°C) .

- Polymorph Screening : Perform XRPD to identify crystalline forms (e.g., anhydrous vs. hydrates) that may alter observed mp values .

- Literature Comparison : Cross-reference with high-purity studies (e.g., mp 238–239°C for (4-chlorophenyl)(4-piperidyl)methanone hydrochloride) .

Environmental and Waste Management

Q. What protocols ensure environmentally safe disposal of this compound waste?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.